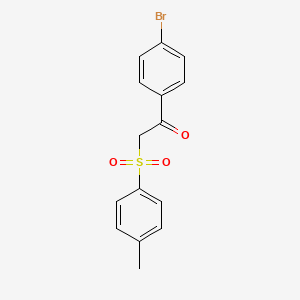

1-(4-Bromophenyl)-2-tosylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(4-methylphenyl)sulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3S/c1-11-2-8-14(9-3-11)20(18,19)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMRIHQYBXLTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953418 | |

| Record name | 1-(4-Bromophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31377-97-6 | |

| Record name | NSC134231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-2-(4-methylbenzene-1-sulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Bromophenyl 2 Tosylethanone

Direct Synthesis Approaches

Direct synthesis methods provide efficient routes to 1-(4-Bromophenyl)-2-tosylethanone, often through one-pot procedures that simplify the synthetic process and can lead to high yields.

Sulfinylation Reactions

Sulfinylation reactions are a primary method for introducing the tosyl group at the α-position to the carbonyl of an acetophenone (B1666503) derivative.

A highly effective one-pot synthesis involves the direct reaction of 4-Bromoacetophenone with Sodium p-Tolylsulfinate. This method has been reported to produce this compound in excellent yields. For instance, one study documented the formation of the target compound as a white powder with a 95% yield. This straightforward approach is valued for its high efficiency and operational simplicity.

Table 1: Synthesis of this compound via Direct Sulfinylation

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) |

|---|

To enhance the efficiency and sustainability of sulfinylation, various catalytic systems have been developed.

Graphitic Carbon Nitride (g-C3N4): A visible-light-mediated synthesis utilizing graphitic carbon nitride (g-C3N4) as a heterogeneous, recyclable photocatalyst offers a green alternative. This method proceeds by using ketones and sodium sulfinates as starting materials. The mechanism is believed to involve the radical cleavage of an α-iodo ketone intermediate that is generated in situ, followed by the attack of a sulfonyl radical. This approach is notable for its use of sustainable energy and a reusable catalyst.

Potassium Iodide (KI): Potassium iodide can be used to mediate the radical multi-functionalization of certain precursors, leading to the formation of β-keto sulfones. While specific examples for this compound are not detailed, the general methodology provides an efficient, one-pot approach for this class of compounds.

Facile Synthesis via IBX/I2-Mediated Reactions of Sodium Arenesulfinates with Alkenes

An alternative one-pot synthesis of β-keto sulfones, including this compound, starts from alkenes. This method uses a combination of o-iodoxybenzoic acid (IBX) and molecular iodine (I2) to react with an alkene (such as 4-bromostyrene) and a sodium arenesulfinate. The reaction proceeds by generating an α-iodo ketone in situ, which then undergoes nucleophilic attack by the arenesulfinate. This approach effectively overcomes the common challenge of the low solubility of sodium arenesulfinates in many organic solvents and is compatible with a broad range of substrates under mild conditions.

General Organic Chemistry Methodologies for α-Tosyl Ketone Synthesis

Beyond the specific methods above, several general strategies are employed for the synthesis of α-tosyl ketones.

Nucleophilic Substitution of α-Halo Ketones: A classic and widely used method is the reaction of an α-halo ketone with a sulfinate salt. For the synthesis of this compound, this would involve reacting 2-bromo-1-(4-bromophenyl)ethanone with sodium p-tolylsulfinate. The sulfinate anion acts as a nucleophile, displacing the bromide to form the C-S bond.

From Ketone Hydrazones: Modern methods include copper-catalyzed C(sp3)–H sulfonylation of ketone hydrazones. mdpi.com In this approach, the ketone is first converted to a hydrazone, which then directs the copper catalyst to functionalize the α-carbon with a sulfonyl group derived from a sodium sulfinate. mdpi.comacs.org This heterogeneous catalysis method allows for the catalyst to be recovered and reused. mdpi.com

Photoredox Catalysis: Another contemporary approach involves the photoredox-catalyzed α-sulfonylation of ketones. This is typically achieved by converting the ketone to a silyl enol ether, which then reacts with a sulfur dioxide source and other reagents under visible light to yield the β-keto sulfone. acs.org

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be evaluated through the lens of green chemistry, which seeks to design chemical processes that minimize or eliminate hazardous substances.

Prevention of Waste: One-pot syntheses, such as the direct sulfinylation of 4-bromoacetophenone or the IBX/I2-mediated reaction from alkenes, are prime examples of waste prevention. They reduce the need for intermediate purification steps, which saves on solvents and materials and minimizes waste generation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct addition and catalytic reactions generally exhibit higher atom economy compared to substitution reactions that generate stoichiometric amounts of salt byproducts (e.g., sodium bromide in the α-halo ketone method).

Less Hazardous Chemical Syntheses: The development of metal-free hydrosulfonylation methods or the use of non-toxic, heterogeneous catalysts like g-C3N4 contributes to creating less hazardous chemical pathways. nih.govsemanticscholar.org

Catalysis: Catalytic reagents are superior to stoichiometric ones. The use of recyclable heterogeneous photocatalysts like g-C3N4 or copper-based catalysts for hydrazone sulfonylation aligns perfectly with this principle. mdpi.com These methods reduce waste and often allow for milder reaction conditions.

Design for Energy Efficiency: Syntheses that operate under ambient temperature and pressure, such as visible-light-driven photocatalytic reactions, are more energy-efficient. This reduces the environmental and economic impact associated with energy consumption.

By applying these principles, chemists can develop more sustainable and efficient routes to this compound and other valuable chemical compounds.

Evaluation of Green Chemistry Metrics: Atom Economy, E-factor, Carbon Efficiency, Reaction Mass Efficiency

The environmental impact of a chemical synthesis can be quantitatively assessed using several green chemistry metrics. These metrics help in evaluating the efficiency of a reaction in terms of atom utilization and waste generation. For the synthesis of this compound from 4'-bromoacetophenone (B126571) and p-toluenesulfonyl chloride in the presence of triethylamine, the balanced chemical equation is as follows:

C₈H₇BrO (4'-bromoacetophenone) + C₇H₇ClO₂S (p-toluenesulfonyl chloride) + (C₂H₅)₃N (triethylamine) → C₁₅H₁₃BrO₃S (this compound) + (C₂H₅)₃NHCl (triethylammonium chloride)

Based on this reaction, the following green chemistry metrics have been calculated:

| Metric | Formula | Calculated Value | Interpretation |

| Atom Economy | (MW of product / Σ MW of all reactants) x 100% | 71.9% | This indicates that 71.9% of the mass of the reactants is incorporated into the desired product, with the remaining 28.1% forming byproducts. |

| E-factor | Total mass of waste / Total mass of product | 0.39 (Theoretical) | The theoretical E-factor, considering only the byproduct, is 0.39. This value would be significantly higher in practice when solvent and other work-up materials are included. |

| Carbon Efficiency | (Amount of carbon in product / Total amount of carbon in reactants) x 100% | 71.4% | This metric shows that 71.4% of the carbon from the reactants is utilized in the final product. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 68.3% (assuming 95% yield) | RME provides a more practical measure of efficiency by considering the actual yield of the reaction. |

These metrics highlight the inherent waste generated in this synthetic route, primarily due to the formation of triethylammonium chloride as a byproduct. While the atom economy is reasonably high for a substitution reaction, the E-factor will invariably be higher in a real-world setting due to solvent usage for the reaction and purification, as well as other auxiliary materials.

Investigation of Environmentally Benign Reaction Media and Conditions

Efforts to develop more sustainable synthetic methods focus on reducing the environmental impact of reaction media and conditions. This includes the use of safer solvents, minimizing energy consumption, and simplifying purification processes.

Solvent-Free Syntheses

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with organic solvents. For the synthesis of β-keto sulfones, solvent-free methods have been developed. capes.gov.br One such approach involves the in situ generation of α-tosyloxyketones followed by nucleophilic substitution with a sulfinate salt in the presence of a phase-transfer catalyst at room temperature. capes.gov.br This method offers several advantages, including shorter reaction times, cleaner reaction profiles, and simplified work-up procedures, thereby avoiding the use of toxic solvents. capes.gov.br Another example is the solvent-free tosylation of alcohols using tosyl chloride and a solid base, which proceeds rapidly via grinding. researchgate.net The application of such solvent-free conditions to the synthesis of this compound could significantly improve its green profile.

Aqueous Medium Reactions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic reactions are not compatible with water, recent advancements have enabled a range of transformations to be carried out in aqueous media. For instance, the tosylation of alcohols has been successfully performed in water, sometimes facilitated by microwave assistance, which can drive the reaction to completion quickly. researchgate.net In some cases, the insolubility of reactants in water can be the driving force for the reaction. researchgate.net The synthesis of α-tosylamino ketones has also been achieved in water using β-cyclodextrin as a catalyst to facilitate the reaction between water-insoluble substrates. researchgate.net While the direct α-tosylation of ketones in water is challenging due to the potential for hydrolysis of the tosylating agent and competing side reactions, the development of suitable catalysts and reaction conditions could make this a viable green alternative. acs.orgmasterorganicchemistry.com

Avoidance of Chlorinated Solvents

Chlorinated solvents such as dichloromethane and chloroform (B151607) are widely used in organic synthesis due to their excellent solvating properties and inertness. However, they are associated with significant health and environmental risks. Consequently, there is a strong impetus to replace them with more benign alternatives. In the context of α-tosylation of ketones, while some procedures have utilized dichloromethane, other, less hazardous solvents can be employed. acs.org Ethers like tetrahydrofuran (THF) or non-polar solvents, if suitable for the specific reaction conditions, can be used. The move towards solvent-free or aqueous conditions, as discussed above, is the most effective strategy for completely avoiding the use of chlorinated solvents.

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromophenyl 2 Tosylethanone

Reactivity of the α-Carbonyl Sulfone Moiety

The combination of a carbonyl group and a sulfone at the α-position significantly influences the reactivity of the adjacent methylene (B1212753) group and the carbonyl carbon itself. The electron-withdrawing nature of both the tosyl and the 4-bromobenzoyl groups enhances the acidity of the α-protons, facilitating enolate formation and subsequent reactions.

Nucleophilic Reactivity: Enolate Formation and Alkylation

The protons on the carbon atom situated between the carbonyl and sulfonyl groups (the α-carbon) of 1-(4-bromophenyl)-2-tosylethanone exhibit significant acidity. This increased acidity is a direct consequence of the stabilizing effect of the adjacent electron-withdrawing carbonyl and tosyl groups on the resulting carbanion (enolate). The formation of the enolate is a critical step that unlocks the nucleophilic potential of the α-carbon.

The generation of the enolate can be achieved under basic conditions. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. However, in the case of this compound, there is only one set of α-protons, simplifying enolate generation.

Once formed, the enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation. In this two-step process, the enolate attacks an alkyl halide in an SN2 reaction, resulting in the formation of a new alkyl group at the α-position. The efficiency of this alkylation is dependent on several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature.

| Reaction | Reagents and Conditions | Product | Key Features |

| Enolate Formation | Strong base (e.g., LDA, NaH) in an aprotic solvent (e.g., THF) | 1-(4-bromophenyl)-2-tosylethanolate | Formation of a resonance-stabilized carbanion. |

| Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 1-(4-bromophenyl)-1-alkyl-2-tosylethanone | SN2 displacement of the halide by the enolate. |

Electrophilic Reactivity of the Carbonyl Carbon

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity allows for nucleophilic attack at the carbonyl carbon. The presence of the electron-withdrawing 4-bromophenyl and tosylmethyl groups further enhances this electrophilic character.

Common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines can attack the carbonyl carbon. These reactions typically proceed via a nucleophilic addition mechanism, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. For instance, reaction with a Grignard reagent would lead to a tertiary alcohol, while reduction with a hydride source like sodium borohydride would yield a secondary alcohol.

Reactions Involving the Bromophenyl Substituent

The presence of a bromine atom on the phenyl ring introduces another dimension to the reactivity of this compound, primarily through reactions involving the carbon-bromine bond.

Carbon-Halogen Bond Activation Studies

The carbon-bromine (C-Br) bond in aryl bromides is susceptible to activation by transition metal catalysts, particularly palladium and nickel complexes. This activation is the initial and often rate-determining step in many cross-coupling reactions. The process typically involves the oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0)), forming an organometallic intermediate (e.g., Ar-Pd(II)-Br). The facility of this C-Br bond activation is influenced by factors such as the electronic properties of the aryl group and the nature of the catalyst and ligands. While specific studies on the C-Br bond activation of this compound are not extensively documented, the general principles of aryl bromide activation are applicable.

Potential for Cross-Coupling Reactions at the Aryl Bromide

The aryl bromide moiety in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural modifications of the molecule.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a method to introduce alkenyl groups onto the aromatic ring. wikipedia.orgorganic-chemistry.orgnih.gov

Other Cross-Coupling Reactions: Other potential cross-coupling reactions include the Stille coupling (with organotin reagents), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines).

Below is a table summarizing the potential cross-coupling reactions for this compound based on established methodologies for aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 1-(4-Aryl/Vinyl-phenyl)-2-tosylethanone |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 1-(4-Alkenyl-phenyl)-2-tosylethanone |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 1-(4-Aryl/Vinyl-phenyl)-2-tosylethanone |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(4-Alkynyl-phenyl)-2-tosylethanone |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 1-(4-Amino-phenyl)-2-tosylethanone |

Specific Transformations and Reaction Pathways

While detailed research on the specific transformations of this compound is limited, the known reactivity of α-carbonyl sulfones and aryl bromides allows for the prediction of several reaction pathways. For instance, a multi-step synthesis could involve an initial alkylation at the α-carbon followed by a Suzuki coupling at the bromophenyl moiety to generate a more complex, highly substituted molecule. The sequence of these reactions would be crucial to avoid potential interferences between the reactive sites.

Another potential transformation involves the reductive cleavage of the carbon-sulfur bond. Strong reducing agents can remove the tosyl group, providing access to 1-(4-bromophenyl)ethanone derivatives. This desulfonylation could be a useful synthetic step after the sulfone has served its purpose in activating the α-position for alkylation.

Condensation Reactions

This compound serves as a versatile precursor in various condensation reactions to synthesize heterocyclic compounds, owing to the presence of a reactive ketone and a good leaving group (tosylate) on the adjacent carbon.

The reaction of α-tosyloxyketones, such as this compound, with aryl 1,2-diamines is a well-established method for the synthesis of quinoxaline (B1680401) derivatives. chim.it This transformation is analogous to the classical synthesis of quinoxalines from α-haloketones and o-phenylenediamines. mtieat.org The reaction proceeds through an initial nucleophilic substitution of the tosylate group by one of the amino groups of the diamine, followed by an intramolecular condensation between the second amino group and the ketone, leading to the formation of a dihydroquinoxaline intermediate. Subsequent oxidation, often by air, yields the aromatic quinoxaline. chim.it

The efficiency of this reaction can be significantly enhanced by employing organocatalysts like L-proline. nih.gov L-proline, a naturally occurring amino acid, has emerged as a powerful catalyst in various organic transformations, including the synthesis of quinoxalines. researchgate.netlibretexts.org It is known to facilitate the reaction under milder, greener conditions, often in aqueous media or under solvent-free conditions. nih.govrsc.org The catalytic cycle of L-proline in this context is believed to involve the formation of an enamine intermediate with the ketone, which enhances its reactivity towards the diamine. libretexts.org

Table 1: L-Proline Catalyzed Synthesis of Quinoxaline Derivatives

| Entry | Aryl 1,2-Diamine | Product | Catalyst Loading (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | o-Phenylenediamine | 2-(4-Bromobenzyl)quinoxaline | 10 | Water | High |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-2-(4-bromobenzyl)quinoxaline | 10 | Solvent-free | High |

Note: The data in this table is illustrative and based on typical results reported for L-proline catalyzed quinoxaline synthesis.

Quinoline (B57606) Formation: this compound can also be a building block for quinoline derivatives. While direct condensation to a quinoline is less common from this specific precursor, derivatives like 2-(4-Bromophenyl)quinoline-4-carboxylic acid can be synthesized through multi-step reactions, such as the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound. researchgate.net The 4-bromoacetophenone moiety, which can be conceptually derived from this compound, is a key component in such syntheses. researchgate.net

Oxime Derivative Formation: The ketone functional group in this compound readily reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. mdpi.com This is a standard reaction for aldehydes and ketones, proceeding via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. researchgate.netresearchgate.net The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration of the resulting hemiaminal intermediate. mdpi.com The product, this compound oxime, contains the C=N-OH functional group.

Table 2: Formation of Oxime from this compound

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Cascaded C-S and C-X Bond Formation Reactions

The reactivity profile of α-tosyloxyketones makes them suitable substrates for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Specifically, this compound can participate in cascaded reactions to form new carbon-sulfur (C-S) and carbon-heteroatom (C-X, where X can be a halogen or another nucleophile) bonds, leading to the synthesis of complex sulfur-containing heterocycles. nih.govresearchgate.netorganic-chemistry.org

These reactions often proceed via an initial nucleophilic attack by a sulfur-containing species, such as a thiol, at the α-carbon, displacing the tosylate group. chemistrysteps.com The resulting intermediate can then undergo further intramolecular or intermolecular reactions. For instance, a catalyst-free aerobic radical cascade reaction involving thiols has been reported to produce 2-thio-substituted quinolines. rsc.org This type of reaction involves the generation of a thiyl radical which initiates a cascade of cyclization and bond formation. While not specifically documented for this compound, its structural features suggest its potential as a substrate in similar transformations.

Elucidation of Reaction Mechanisms

Identification of Elementary Steps and Reaction Intermediates

The elucidation of reaction mechanisms involving this compound relies on identifying the sequence of elementary steps and the transient species formed during the reaction.

In the L-proline catalyzed formation of quinoxalines from this compound and an aryl 1,2-diamine, the proposed mechanism involves several key steps:

Enamine Formation: L-proline reacts with the ketone group of this compound to form a nucleophilic enamine intermediate. libretexts.orgpnas.org

Nucleophilic Attack: One of the amino groups of the aryl 1,2-diamine attacks the α-carbon of the enamine intermediate, displacing the tosylate leaving group.

Iminium Ion Formation and Intramolecular Cyclization: The enamine is hydrolyzed back to a ketone, and the second amino group of the diamine attacks the carbonyl carbon, forming a cyclic hemiaminal intermediate.

Dehydration and Oxidation: The hemiaminal dehydrates to form a dihydroquinoxaline, which is subsequently oxidized (often by atmospheric oxygen) to the final aromatic quinoxaline product. chim.it

Key Intermediates:

Enamine of this compound and L-proline

Dihydroquinoxaline derivative

Investigation of Radical Pathways and Single Electron Transfer (SET) Mechanisms

While many reactions of α-tosyloxyketones proceed through ionic pathways, the involvement of radical intermediates and single electron transfer (SET) mechanisms has also been proposed, particularly in certain cascade reactions and under specific catalytic conditions. mtieat.org

For instance, the formation of quinoxalines can, under certain conditions, involve radical cascade cyclization. mtieat.org A SET mechanism can be initiated by a photocatalyst or a transition metal, leading to the formation of a radical anion from the α-tosyloxyketone. Subsequent loss of the tosylate anion would generate a ketyl radical, which could then engage in the reaction cascade.

In the context of L-proline catalysis, while the predominant mechanism is believed to be ionic via an enamine intermediate, the possibility of a SET pathway has been explored in related organocatalytic reactions. researchgate.netacs.org An extended single-electron transfer model has been proposed for some dual-functional catalyst systems, where both energy transfer and electron transfer processes can occur. acs.org The reaction of α-haloketones, which are analogous to α-tosyloxyketones, can also proceed via a radical pathway, for example, in iodine-mediated halogenation where a single electron transfer from the iodinated substrate back to the catalyst can occur. mdpi.com Although direct evidence for a radical pathway in the specific reactions of this compound is not extensively documented, these analogous systems suggest that such mechanisms are plausible and warrant further investigation.

Applications As a Building Block in Complex Organic Synthesis

Precursor in Heterocyclic Synthesis

The construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. 1-(4-Bromophenyl)-2-tosylethanone serves as a key starting material for several important classes of heterocycles.

Quinoxaline (B1680401) derivatives are a critical class of nitrogen-containing heterocycles that form the core of numerous pharmacologically active agents, exhibiting anticancer, antiviral, and antibacterial properties. nih.gov A primary route to quinoxaline synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net

This compound is a stable and effective precursor to the required 1,2-dicarbonyl intermediate, (4-bromophenyl)glyoxal. The synthesis proceeds via a two-step sequence:

Oxidation: The α-carbon of the tosylethanone is oxidized to a carbonyl group, yielding the highly reactive (4-bromophenyl)glyoxal.

Condensation: The resulting glyoxal (B1671930) is reacted with a 1,2-phenylenediamine. The diamine undergoes a cyclocondensation reaction with the dicarbonyl compound to form the aromatic quinoxaline ring system.

A specific example is the synthesis of 2-(4-bromophenyl)quinoxaline, which has been prepared in high yield by reacting hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (B1267532) (a form of the glyoxal) with benzene-1,2-diamine in ethanol (B145695) at room temperature. nih.gov The reaction proceeds efficiently, providing the desired product as a crystalline solid. nih.gov

| Reactants | Product | Yield | Reference |

| Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde, Benzene-1,2-diamine | 2-(4-Bromophenyl)quinoxaline | 92.5% | nih.gov |

This synthetic pathway highlights the utility of this compound as a masked 1,2-dicarbonyl species, enabling the controlled formation of complex heterocyclic scaffolds like quinoxalines.

Quinolines: The quinoline (B57606) framework is another privileged scaffold in medicinal chemistry. acs.org While direct conversion of this compound to a quinoline is not a standard named reaction, its structural components are relevant to established quinoline syntheses. For instance, the Pfitzinger reaction, a classical method for preparing quinoline-4-carboxylic acids, utilizes an α-methyl ketone. nih.gov The starting material for 2-(4-bromophenyl)quinoline-4-carboxylic acid is typically 4-bromoacetophenone, a close structural relative of the target compound. nih.gov

Oximes: Oximes are synthesized through the condensation of a ketone or aldehyde with hydroxylamine (B1172632). researchgate.netaklectures.com The ketone functional group in this compound readily undergoes this reaction to form the corresponding ketoxime. This transformation provides a route to compounds with altered electronic properties and further synthetic handles for more complex molecular designs. researchgate.net

The general reaction is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydroxylamine | This compound oxime |

Role in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is fundamental to building molecular complexity. The structure of this compound is well-suited for this purpose, primarily through the reactivity of its α-methylene group. The protons on the carbon situated between the ketone and the sulfone are significantly acidic due to the electron-withdrawing nature of both adjacent groups.

This acidity allows for easy deprotonation by a suitable base (e.g., sodium ethoxide or LDA) to form a stabilized enolate ion. libretexts.orglibretexts.org This enolate is a potent carbon nucleophile and can participate in SN2 reactions with various electrophiles, most notably alkyl halides, in a process known as α-alkylation. libretexts.orglibretexts.orgpressbooks.pub This reaction creates a new carbon-carbon bond at the α-position, providing a powerful method for elaborating the carbon skeleton.

A general scheme for the α-alkylation is presented below:

| Reactant 1 | Reagents | Product |

| This compound | 1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | 1-(4-Bromophenyl)-1-alkyl-2-tosylethanone |

This reactivity makes this compound a valuable substrate for constructing more complex acyclic and cyclic systems.

Utilization in the Synthesis of Functionalized Sulfones

This compound is itself a prime example of a functionalized β-keto sulfone. These compounds are recognized as versatile building blocks in organic synthesis due to the presence of the sulfonyl, carbonyl, and active methylene (B1212753) groups. rsc.org The synthesis of this compound can be achieved in high yield from 4'-bromoacetophenone (B126571) through a chemoselective, one-pot reaction involving iodination followed by nucleophilic substitution with sodium p-toluenesulfinate. Current time information in Bangalore, IN.

Detailed research findings have characterized the compound thoroughly. Current time information in Bangalore, IN.

Physicochemical and Spectroscopic Data for this compound Current time information in Bangalore, IN.

| Property | Value |

| Physical State | White powder |

| Melting Point | 142-144 °C |

| IR (KBr, cm⁻¹) | 1678 (C=O), 1314 (S=O), 1148 (S=O) |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 2.45 (s, 3H), 4.67 (s, 2H), 7.34 (d, 2H), 7.63 (d, 2H), 7.74 (d, 2H), 7.83 (d, 2H) |

| ESI-HRMS (m/z) | Found: 338.9691, Calculated for C₁₄H₁₂O₃BrS: 338.9685 |

The sulfonyl group can be removed or transformed, making β-keto sulfones like this one useful precursors to a variety of other molecules, including α,β-unsaturated ketones. rsc.orgorganic-chemistry.org

Scalable Preparations of Advanced Intermediates

The utility of a building block in pharmaceutical and industrial applications often depends on its role in scalable synthetic routes. This compound is a stable, crystalline solid, which makes it easy to handle and store, lending itself to larger-scale applications. Its use as a precursor for high-value heterocyclic systems, such as quinoxalines, is particularly significant. nih.gov

Protocols for the synthesis of quinoxalines from 1,2-dicarbonyl compounds (the intermediates derived from the tosylethanone) have been developed that are highly efficient, catalyst-free, and scalable to at least the 10-gram scale using green solvents like methanol. researchgate.net This demonstrates that the downstream applications of this compound are amenable to large-scale production, a critical factor for the synthesis of advanced pharmaceutical precursors. Furthermore, β-keto sulfones are recognized as valuable intermediates in pharmaceutical chemistry, and the development of efficient methods for their synthesis and transformation is an active area of research. nih.govresearchgate.net The reliable synthesis of this compound and its subsequent conversion into medicinally relevant scaffolds underscores its importance in the scalable preparation of advanced chemical entities.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

In the ¹H NMR spectrum of 1-(4-Bromophenyl)-2-tosylethanone, distinct signals are expected for each unique proton environment. The aromatic protons of the 4-bromophenyl and tosyl groups would typically appear in the downfield region, approximately between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic rings. The protons on the brominated ring would likely present as two doublets, characteristic of a 1,4-disubstituted pattern. Similarly, the protons on the tosyl group's aromatic ring would also show a doublet of doublets pattern. The methyl protons of the tosyl group would give rise to a singlet further upfield, typically around 2.4 ppm. A key feature would be the singlet corresponding to the methylene (B1212753) (CH₂) protons situated between the carbonyl and sulfonyl groups. This signal's chemical shift would be significantly influenced by these two electron-withdrawing groups, placing it in the range of 4.5 to 5.5 ppm.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (4-Bromophenyl) | ~7.6-7.9 | Doublet | 2H |

| Aromatic (4-Bromophenyl) | ~7.7-8.0 | Doublet | 2H |

| Aromatic (Tosyl) | ~7.3-7.6 | Doublet | 2H |

| Aromatic (Tosyl) | ~7.7-7.9 | Doublet | 2H |

| Methylene (-CH₂-) | ~4.5-5.5 | Singlet | 2H |

| Methyl (Tosyl, -CH₃) | ~2.4 | Singlet | 3H |

Note: These are predicted values. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, several distinct signals are anticipated. The carbonyl carbon (C=O) is the most deshielded, expected to appear in the range of 188-195 ppm. The carbon atoms of the two aromatic rings will resonate in the typical aromatic region of 120-145 ppm. The carbon attached to the bromine atom will be in the lower end of this range, while the carbons of the tosyl group will have their own characteristic shifts. The methylene carbon, positioned between the ketone and the tosyl group, is expected around 60-70 ppm. The methyl carbon of the tosyl group will be the most upfield signal, appearing around 21 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~188-195 |

| Aromatic (C-Br) | ~129 |

| Aromatic (ipso-C of Bromophenyl) | ~133 |

| Aromatic (CH of Bromophenyl) | ~130, 132 |

| Aromatic (ipso-C of Tosyl) | ~135 |

| Aromatic (C-S of Tosyl) | ~145 |

| Aromatic (CH of Tosyl) | ~128, 130 |

| Methylene (-CH₂-) | ~60-70 |

| Methyl (Tosyl, -CH₃) | ~21 |

Note: These are predicted values. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, which has a molecular formula of C₁₅H₁₃BrO₃S. This allows for the confirmation of its elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Common fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of the 4-bromobenzoyl cation. Another significant fragmentation pathway could be the loss of the tosyl group.

| Ion | Expected m/z | Description |

| [C₁₅H₁₃⁷⁹BrO₃S]⁺ | 380.97 | Molecular Ion |

| [C₁₅H₁₃⁸¹BrO₃S]⁺ | 382.97 | Molecular Ion Isotope |

| [C₇H₄⁷⁹BrO]⁺ | 182.94 | 4-Bromobenzoyl cation |

| [C₇H₄⁸¹BrO]⁺ | 184.94 | 4-Bromobenzoyl cation isotope |

| [C₇H₇SO₂]⁺ | 155.02 | Tosyl cation |

| [C₈H₆BrO₂S]⁺ | 260.93 | Loss of Toluene |

Note: These are predicted values based on common fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch, expected in the region of 1680-1700 cm⁻¹. The presence of the sulfonyl group (SO₂) would be confirmed by two characteristic strong stretching bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Carbonyl (C=O) Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Sulfonyl (SO₂) Asymmetric Stretch | 1300-1350 | Strong |

| Sulfonyl (SO₂) Symmetric Stretch | 1150-1170 | Strong |

| C-O Stretch | 1000-1300 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Note: These are predicted values based on characteristic group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, associated with the aromatic systems of the bromophenyl and tosyl groups, are expected to be intense and appear at shorter wavelengths, likely in the 250-280 nm range. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, would be of lower intensity and occur at a longer wavelength, possibly in the 300-330 nm region.

| Electronic Transition | Expected Wavelength (λmax, nm) | Molar Absorptivity (ε) |

| π → π* (Aromatic Rings) | ~250-280 | High |

| n → π* (Carbonyl) | ~300-330 | Low |

Note: These are predicted values. The solvent can influence the exact positions of the absorption maxima.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry

Should a suitable single crystal of this compound be grown, Single Crystal X-ray Diffraction (SCXRD) would provide the definitive three-dimensional structure of the molecule in the solid state. This powerful technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles. It would confirm the relative orientation of the 4-bromophenyl and tosyl groups. Furthermore, SCXRD analysis would reveal the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing arrangement. While no published crystal structure for this specific compound is currently available, such an analysis would be invaluable for a complete structural elucidation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. It is instrumental in predicting various molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 1-(4-Bromophenyl)-2-tosylethanone, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry.

While a specific DFT study for this compound is not publicly available, data from the structurally related chalcone, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, provides valuable comparative insights. nih.gov For this chalcone, the calculated bond lengths of the enone group (C=O and C=C) show good agreement with experimental X-ray data. nih.gov A similar level of accuracy can be expected for the optimized geometry of this compound. Conformational analysis would reveal the most stable spatial orientation of the tosyl group relative to the bromophenyl ethanone (B97240) fragment, which is crucial for understanding its reactivity and intermolecular interactions. A study on 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone found a stable conformer that constituted 98.28% of the population, indicating a strong preference for a specific conformation. researchgate.net

Table 1: Predicted Geometrical Parameters for a Structurally Similar Chalcone

| Parameter | X-ray Data (Å/°) | DFT Calculation (Å/°) |

|---|---|---|

| C=O Bond Length | 1.207 - 1.221 | 1.223 |

| C=C Bond Length | 1.321 - 1.322 | 1.345 |

| O-C-C=C Torsion Angle | 1.0 - 3.9 | -5.024 |

Data based on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. nih.gov

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, likely the bromophenyl and tosyl rings. The LUMO would be centered on the electron-deficient regions, particularly the carbonyl group. A DFT study on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one calculated a HOMO-LUMO energy gap of 4.12 eV, suggesting significant stability. nih.gov A similar analysis for this compound would provide quantitative measures of its kinetic stability and reactivity. The Molecular Electrostatic Potential (MEP) map would further visualize the electron density distribution, highlighting the electrophilic (positive potential) and nucleophilic (negative potential) sites. nih.gov In the aforementioned chalcone, the most negative potential was found around the carbonyl oxygen, indicating it as a primary site for electrophilic attack. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for a Structurally Similar Chalcone

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.7179 |

| LUMO | -3.0454 |

| Energy Gap (ΔE) | 3.6725 |

Data based on 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone. tcichemicals.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei.

While specific predicted spectra for this compound are not available, DFT studies on similar molecules demonstrate the utility of this approach. For instance, a DFT study on Tosyl-D-Proline successfully assigned characteristic vibrational modes for the sulfonyl and carboxyl groups. nih.gov For this compound, characteristic peaks for the carbonyl (C=O) stretching, sulfonyl (S=O) stretching, and various C-H and C-C vibrations of the aromatic rings would be predicted. Predicted ¹H and ¹³C NMR chemical shifts would help in assigning the experimental signals to specific protons and carbons in the molecule.

Reaction Pathway Energetics and Transition State Characterization

DFT can be employed to model chemical reactions, providing insights into reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, the reaction pathway can be mapped out, and activation energies can be determined.

For this compound, a potential reaction of interest is its behavior in the presence of a nucleophile. A proposed mechanism for the related hydrosulfonylation of α,β-unsaturated ketones suggests that an acid can activate the carbonyl group, making the β-carbon more susceptible to nucleophilic attack. nih.gov A similar DFT study on this compound could elucidate the mechanism of its reactions, for example, in the synthesis of heterocyclic compounds. The characterization of transition state structures, identified by the presence of a single imaginary frequency, would be crucial in understanding the kinetics of such transformations.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent.

An MD simulation of this compound in a solvent like chloroform (B151607) or dimethyl sulfoxide (B87167) could reveal important information about its conformational flexibility and solvation. It would show how the solvent molecules arrange around the solute and how intermolecular interactions, such as hydrogen bonding or van der Waals forces, influence its behavior. Such simulations are particularly useful for understanding how the molecule might interact with a biological target, although that is beyond the scope of this article. Computer-assisted molecular modeling, which often employs MD simulations, has been used to design tailored ligands for enzyme active sites. researchgate.net

Quantitative Structure-Reactivity Relationships (QSAR) Derivations (excluding biological activity correlations)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. These models use molecular descriptors, which are numerical representations of chemical information, to predict the reactivity of new compounds.

For a series of α-tosylketones including this compound, a QSAR study could be developed to predict their reactivity in a specific chemical reaction, for example, their susceptibility to nucleophilic attack at the carbonyl carbon. Descriptors could include electronic parameters (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and topological indices. Such a model would provide a quantitative understanding of how different substituents on the phenyl and tosyl rings affect the reactivity of the ketone. For instance, a study on the reactivity of α-diazo-β-keto sulfonamides investigated how different substituents influenced their thermal stability and reactivity in copper-mediated reactions.

Synthesis and Reactivity of Structural Analogues and Derivatives of 1 4 Bromophenyl 2 Tosylethanone

Alpha-Substituted Tosylethanones

Alpha-substituted tosylethanones are derivatives of the parent compound where modifications have been made to the carbon atom adjacent to the carbonyl group. This section focuses on two such examples: 1-(4-bromophenyl)-2-tosylethanol and 1-(4-bromophenyl)-2-tosylpropan-1-one.

1-(4-bromophenyl)-2-tosylethanol: The synthesis of this alcohol derivative can be achieved through the reduction of the corresponding ketone, 1-(4-bromophenyl)-2-tosylethanone. This transformation is a standard reaction in organic chemistry, often employing reducing agents like sodium borohydride. The reactivity of 1-(4-bromophenyl)-2-tosylethanol is characterized by the chemical properties of its alcohol and tosyl functional groups. For instance, the hydroxyl group can undergo esterification or oxidation, while the tosyl group can act as a leaving group in nucleophilic substitution reactions.

1-(4-bromophenyl)-2-tosylpropan-1-one: The synthesis of this alpha-methylated analogue involves the introduction of a methyl group at the alpha position. This can be accomplished through the alkylation of the enolate of this compound with a methylating agent such as methyl iodide. The presence of the methyl group influences the reactivity of the molecule, potentially creating steric hindrance and affecting the acidity of the remaining alpha-proton.

A related alpha-substituted compound, 1-(4-Bromophenyl)-2-methylpropan-1-one, has been documented and its properties are available in public databases. nih.gov

Aryl-Substituted Tosylethanones

This section examines tosylethanones where the 4-bromophenyl group is replaced by other aryl substituents, such as a simple phenyl group or a 4-fluorophenyl group. These modifications allow for a comparative study of how different electronic and steric properties of the aryl ring influence the synthesis and reactivity of the molecule.

1-phenyl-2-tosylethanone: The synthesis of 1-phenyl-2-tosylethanone is well-established and can be achieved through various methods. One common approach involves the reaction of phenacyl bromide with sodium tosylate. rsc.org Another efficient, one-pot synthesis starts directly from the corresponding ketone using iodine and sodium p-toluenesulfinate. rsc.org This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. researchgate.net For example, it can be converted to its oxime, 1-phenyl-2-p-tosylethan-1-one oxime, by reacting with hydroxylamine (B1172632) hydrochloride. lookchem.com

1-(4-fluorophenyl)-2-tosylethanone: The synthesis of 1-(4-fluorophenyl)-2-tosylethanone can be achieved by reacting 2-bromo-1-(4-fluorophenyl)ethanone with sodium p-toluenesulfinate. The reactivity of this compound is analogous to its bromo- and unsubstituted phenyl counterparts, serving as a building block for more complex molecules. The fluorine atom's electron-withdrawing nature can influence the reactivity of the carbonyl group and the aryl ring.

Table 1: Synthesis of Aryl-Substituted Tosylethanones

| Compound | Starting Material | Reagents | Yield | Reference |

|---|---|---|---|---|

| 1-phenyl-2-tosylethanone | Acetophenone (B1666503) | I₂, NaSO₂Tol | 85% | rsc.org |

| 1-phenyl-2-tosylethanone | Phenacyl bromide | Sodium tosylate | - | rsc.org |

Related Ketone Sulfones

This section explores ketone sulfones that are structurally related to this compound, with a focus on 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. This compound differs by having a phenylsulfonyl group instead of a tosyl (p-tolylsulfonyl) group.

Table 2: Crystallographic Data for 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₁BrO₃S | nih.gov |

| Molecular Weight | 339.20 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Dihedral Angle (benzene rings) | 75.44 (13)° | nih.gov |

Synthesis and Reactivity of Chalcone Analogues derived from 1-(4-Bromophenyl)ethanone Scaffold

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that can be synthesized from acetophenone derivatives, including 1-(4-bromophenyl)ethanone. jchemrev.com They are characterized by an α,β-unsaturated ketone core.

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde. jchemrev.comjocpr.com For chalcones derived from 1-(4-bromophenyl)ethanone, this would involve its condensation with various aldehydes. For instance, the reaction with naphthalen-2-carbaldehyde yields (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one. researchgate.net

The reactivity of chalcones is largely dictated by the presence of the enone functional group. This group can undergo a variety of reactions, including:

Michael Addition: The β-carbon of the enone is electrophilic and susceptible to attack by nucleophiles.

Cyclization Reactions: Chalcones are precursors for the synthesis of various heterocyclic compounds like pyrazolines and pyrimidines. eurjchem.com

Bromination: The double bond can react with bromine to form dibromo derivatives. koyauniversity.org

The specific substituents on the aryl rings can influence the electronic properties of the enone system and thus its reactivity. koyauniversity.org For example, the synthesis of (E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one has been reported and its molecular structure studied. eurjchem.com

Table 3: Examples of Chalcone Analogues from 1-(4-Bromophenyl)ethanone

| Chalcone Analogue | Aldehyde Reactant | Synthetic Method | Reference |

|---|---|---|---|

| (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one | Naphthalen-2-carbaldehyde | Claisen-Schmidt Condensation | researchgate.net |

| (E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | 3,4-Dichlorobenzaldehyde | Claisen-Schmidt Condensation | eurjchem.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-bromophenyl)-2-tosylethanone, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 4-bromobenzene derivatives, followed by sulfonation. Key intermediates (e.g., 1-(4-bromophenyl)ethanone) are characterized using NMR (¹H/¹³C) and mass spectrometry (e.g., monoisotopic mass: 197.968027 ). For sulfonation, tosyl chloride is employed under basic conditions, with reaction progress monitored by TLC. Confirm final purity via HPLC and elemental analysis.

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement and ORTEP-3 for visualization . For example, analogous bromophenyl ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) show bond lengths of ~1.21 Å (C=O) and ~1.89 Å (C–Br), with R-factors <0.06 . Ensure data collection at low temperatures (e.g., 305 K) to minimize thermal motion artifacts.

Q. What spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.4–8.1 ppm, J = 8.5 Hz) due to para-substitution. Tosyl methyl groups resonate at δ 2.4 ppm .

- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and S=O stretches at ~1170/1360 cm⁻¹ .

- Mass Spec : Molecular ion peak at m/z 320–330 (M⁺, bromine isotope pattern) .

Advanced Research Questions

Q. How do computational methods like MEDT explain regioselectivity in reactions involving this compound?

- Methodological Answer : Molecular Electron Density Theory (MEDT) predicts regioselectivity in cycloadditions. For example, in [3+2] reactions, the Cβ atom of electrophilic partners interacts with the nucleophilic N=N=C fragment, favoring Δ²-pyrazoline formation over alternative pathways . Use Gaussian or ORCA for DFT calculations to map electron density and transition states.

Q. What strategies resolve contradictions in spectral data arising from polymorphic forms?

- Methodological Answer :

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting signal splitting .

- PXRD vs. SCXRD : Compare experimental powder patterns with simulated data from single-crystal structures (e.g., space group P2₁/c for bromophenyl derivatives ).

- Thermal Analysis (DSC/TGA) : Detect polymorph transitions (e.g., endothermic peaks at 120–150°C) .

Q. How do hydrogen-bonding motifs influence crystal packing in bromophenyl-tosylethanone derivatives?

- Methodological Answer : Graph set analysis (e.g., R²₂(8) motifs) reveals chains or dimers via O–H···O/S interactions. For example, in 2-(4-bromophenyl)naphthalene derivatives, π-stacking (3.5–4.0 Å) and C–H···O bonds stabilize layered structures . Use Mercury (CCDC) to analyze intermolecular contacts and Hirshfeld surfaces.

Q. What role does the tosyl group play in directing functionalization reactions?

- Methodological Answer : The tosyl group acts as a leaving group in nucleophilic substitutions (e.g., SN² with amines) or stabilizes carbocations in eliminations. For example, this compound reacts with piperidine to form 1-(piperidin-1-yl)-2-tosylethanone, confirmed by ¹³C NMR (δ 45–50 ppm for N–CH₂) . Optimize reaction conditions (e.g., DMF, 80°C) to minimize sulfonate hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.